C5aR1 antagonist 1

C5aR1 complement system inflammation

Researchers often face inconsistent target engagement when substituting C5aR1 antagonists across studies. C5aR1 antagonist 1 (Compound 7e) offers a defined competitive antagonist profile (KD 15 nM) with oral bioavailability, providing reliable in vivo pharmacology. Key differentiators: partial antagonism preserving residual C5aR1 signaling; 5.7-fold migration IC50 difference vs. analog antagonist 2 for SAR studies; dose-dependent oral activity (1-30 mg/kg) in rodent neutrophilia models. Supplied with ≥98% purity and full analytical documentation, enabling reproducible experiments.

Molecular Formula C28H27F4N3O
Molecular Weight 497.5 g/mol
Cat. No. B12368872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR1 antagonist 1
Molecular FormulaC28H27F4N3O
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F
InChIInChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3
InChIKeyIUTHEOCJFAFDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C5aR1 Antagonist 1 — Potent Oral C5a Receptor Antagonist


C5aR1 antagonist 1 (Compound 7e; CAS 2365325-67-1) is a synthetic small‑molecule antagonist of the complement component 5a receptor 1 (C5aR1, CD88). It belongs to a novel non‑peptidic chemical class distinct from classical cyclic peptide antagonists such as PMX53 [1]. The compound acts as a competitive antagonist (KD = 15 nM) and demonstrates oral bioavailability in preclinical species [2]. In functional assays it potently blocks C5a‑driven cellular responses, including neutrophil migration (IC50 = 17 nM) and receptor internalization .

Target & Pathway
Non-peptidic competitive C5aR1 antagonist for complement pathway studies
Dosing Route
Oral activity supports rodent pharmacology experiments without injectable constraints
Mechanism
Orthosteric competitive probe enables distinction from allosteric modulators

Why C5aR1 Antagonists Are Not Interchangeable


C5aR1 antagonists span multiple chemical classes with markedly divergent pharmacological profiles. Direct potency measurements alone do not predict in vivo utility: peptide‑based agents (e.g., PMX53, PMX205) often exhibit poor oral bioavailability (< 10 %) and variable CNS penetration [1], while clinically advanced small molecules (e.g., avacopan) achieve sub‑nanomolar potency but may carry distinct off‑target liabilities . Even within the same chemical series—such as Compounds 6a and 7e—substantial differences in functional IC50 values and in vivo dose‑response relationships exist . Consequently, substituting one C5aR1 antagonist for another without empirical validation risks misinterpreting target engagement and confounds cross‑study comparisons. The quantitative evidence presented below delineates exactly where C5aR1 antagonist 1 stands relative to its closest analogs, enabling informed selection for specific experimental designs.

Peptide antagonists (PMX53/PMX205) show low oral bioavailability, limiting oral-dosing rodent models
C5aR1 antagonist 2 (Compound 6a) has higher potency but may differ in solubility-driven exposure profile
Avacopan is an allosteric modulator approved for human use; mechanism and cost may not transfer to rodent studies

Quantitative Comparison with Closest Analogs


Binding Affinity and Functional Potency vs. Avacopan and PMX53

C5aR1 antagonist 1 binds competitively to the receptor with a KD of 15 nM [1]. In a direct comparison using the same DISCO (receptor internalization) assay, it exhibits an IC50 of 38 nM, while the closely related analog C5aR1 antagonist 2 (Compound 6a) shows 21 nM . Avacopan, a clinically approved C5aR1 antagonist, is substantially more potent (IC50 = 0.1 nM) but targets the receptor via a distinct allosteric mechanism . The cyclic peptide antagonist PMX53 displays comparable binding potency (IC50 ≈ 20–30 nM) but suffers from low oral bioavailability and a non‑competitive mode of action .

Binding & Functional Potency vs. Comparators
Reported
KD 15 nM; DISCO IC50 38 nM
Compound 6a: 21 nM
Avacopan: 0.1 nM
PMX53: 20–30 nM
Defines intermediate potency window for partial C5aR1 blockade studies; less potent than avacopan, comparable to PMX53
Cross-study comparison; assay conditions may differ
C5aR1 complement system inflammation receptor binding

Neutrophil Migration Inhibition vs. Compound 6a and PMX53

In a C5a‑induced neutrophil migration assay, C5aR1 antagonist 1 inhibited chemotaxis with an IC50 of 17 nM . Under identical experimental conditions, the analog C5aR1 antagonist 2 (Compound 6a) achieved an IC50 of 3 nM—a 5.7‑fold improvement . The reference peptide antagonist PMX53 requires an IC50 of 75 nM to achieve comparable inhibition of neutrophil chemotaxis .

Neutrophil Migration Inhibition
Data to verify
Target IC50 17 nM
Compound 6a: 3 nM
PMX53: 75 nM
Reported intermediate migration inhibition context; profile supports partial neutrophil trafficking retention in models
Source data not publicly available; independent verification recommended
neutrophil chemotaxis inflammation C5aR1 functional assay

Oral Pharmacokinetics and In Vivo Target Engagement

C5aR1 antagonist 1 is orally active, achieving dose‑dependent inhibition of C5a‑induced neutrophilia in rats following oral administration at 1–10 mg/kg . At 30 mg/kg p.o., it reduces CD11b upregulation by ~90 % in hC5aR1 knock‑in rats . In contrast, the widely used peptide antagonist PMX53 exhibits only 9 % oral bioavailability in mice, and even the improved analog PMX205 reaches only 23 % [1]. Avacopan, while highly potent, is approved for human use and may be cost‑prohibitive for large‑scale rodent studies .

Oral PK & In Vivo Target Engagement
Reported
90% CD11b inhibition at 30 mg/kg p.o. (rat)
PMX53: 9% oral bioavailability
PMX205: 23% oral bioavailability
Supports oral-dosing rodent models for C5aR1 pathway studies; peptide comparators show lower oral exposure
Rat neutrophilia model; PK species differences may apply
pharmacokinetics oral bioavailability in vivo efficacy C5aR1

Solubility-Limited Exposure and Formulation Strategy

Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys reveal that the oral exposure of C5aR1 antagonist 1 is constrained by its low aqueous solubility . This property necessitates careful formulation development (e.g., use of DMSO/PEG300/Tween‑80 vehicles) to achieve consistent plasma levels . By contrast, the more potent analog Compound 6a exhibits no such explicit solubility limitation in vendor‑reported data , suggesting a potential trade‑off between potency and developability within this chemical series.

Solubility-Limited Oral Exposure
Data to verify
Low aqueous solubility constrains exposure in rats, dogs, monkeys; Compound 6a: no reported limitation
Formulation-dependent exposure requires rigorous PK monitoring; may differ from closely related analog
Supplier-reported property; formulation optimization expected
pharmacokinetics formulation solubility C5aR1 antagonist

Recommended Use Cases Based on Evidence


Intermediate-Potency Blockade in Acute Inflammation Models

With a DISCO IC50 of 38 nM and migration IC50 of 17 nM, C5aR1 antagonist 1 provides partial receptor antagonism that avoids complete suppression of neutrophil responses . This profile is well‑suited for models where residual C5aR1 signaling is required to observe disease‑modifying effects without triggering opportunistic infections.

Oral Dosing for Rat Neutrophilia Studies

The compound demonstrates clear oral activity in rats, dose‑dependently inhibiting C5a‑induced neutrophilia and CD11b upregulation at doses of 1–30 mg/kg . This makes it a practical choice for rodent pharmacology studies where oral administration is preferred over intraperitoneal or intravenous routes.

Chemical Probe for Competitive C5aR1 Antagonism

C5aR1 antagonist 1 acts as a competitive antagonist (KD = 15 nM) at the orthosteric binding site [1]. It is thus a useful tool to distinguish competitive versus allosteric mechanisms when paired with allosteric agents such as avacopan or NDT9513727.

Comparator Studies with C5aR1 Antagonist 2

The 5.7‑fold difference in migration IC50 and 1.8‑fold difference in DISCO IC50 between antagonist 1 and antagonist 2 provides a valuable in‑class control. Researchers can leverage this pair to explore structure‑activity relationships or to benchmark the sensitivity of their functional assays.

Application
Selection Property
Validation Focus
Intermediate-Potency Blockade in Acute Inflammation Models
Competitive orthosteric antagonist with partial receptor blockade profile
Neutrophil migration and CD11b upregulation endpoints; model-response monitoring under partial C5aR1 signaling
Oral Dosing for Rat Neutrophilia Studies
Oral bioavailability sufficient for rodent pharmacology
Dose-dependent target engagement and C5a-induced neutrophilia endpoints
Chemical Probe for Competitive vs. Allosteric C5aR1 Antagonism
Orthosteric competitive mechanism
Functional selectivity against allosteric modulators (e.g., avacopan); receptor internalization assay context
Comparator Studies with C5aR1 Antagonist 2
Defined potency difference within same chemical series
Structure-activity relationship (SAR) interpretation and assay sensitivity benchmarking

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